1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Description
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydroindolone core
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPBZFPYVFIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone under basic conditions, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as sodium hydroxide and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves the following steps:
- Condensation : 3,4-dimethoxybenzaldehyde is condensed with a suitable ketone under basic conditions.
- Cyclization and Reduction : Subsequent cyclization and reduction steps are performed using catalysts like sodium hydroxide and solvents such as ethanol or methanol.
Chemistry
This compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate |
| Reduction | Converts ketones to alcohols | Lithium aluminum hydride |
| Substitution | Introduces new functional groups | Halogens or nitro groups |
Biology
Research indicates that this compound has potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Medicine
The compound is being explored as a lead compound in drug discovery for various therapeutic areas. Its interaction with specific molecular targets suggests potential applications in treating diseases such as cancer and infections.
Industrial Applications
In the industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares a similar aromatic structure but differs in the triazole ring.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5: Another compound with a similar aromatic core but different functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its tetrahydroindolone core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS: 1024222-56-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and features a tetrahydroindole core with a dimethoxyphenyl substituent. Its structure is pivotal for its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of tetrahydroindolones exhibit significant anticancer properties. For instance, studies have shown that compounds containing a tetrahydroindole moiety can inhibit receptor tyrosine kinases associated with various growth factors such as VEGF-R and FGF-R. The most potent inhibitors demonstrated IC50 values in the low nanomolar range (e.g., 4 nM for VEGF-R2) .
Table 1: Inhibitory Potency of Tetrahydroindole Derivatives
| Compound | Target Receptor | IC50 (nM) |
|---|---|---|
| 9d | VEGF-R2 | 4 |
| 9h | FGF-R1 | 80 |
| 9b | PDGF-Rβ | 4 |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Research suggests that tetrahydroindole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. These characteristics may contribute to their potential in treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies have indicated that certain derivatives possess antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing this activity .
The biological activities of this compound are primarily attributed to its ability to interact with specific protein targets:
- Tyrosine Kinase Inhibition : The compound acts as an inhibitor of receptor tyrosine kinases involved in cell proliferation and angiogenesis.
- Antioxidant Mechanism : It may exert neuroprotective effects through the modulation of oxidative stress pathways.
Case Studies
A notable study explored the efficacy of tetrahydroindole derivatives in inhibiting cancer cell lines. The findings revealed that modifications in the molecular structure significantly influenced their anticancer potency. For example, the introduction of a propionic acid moiety at specific positions enhanced receptor binding affinity and inhibitory activity against cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
